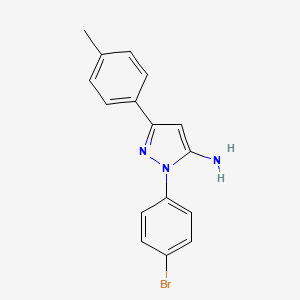

1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

Description

1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a bromophenyl group at position 1 and a 4-methylphenyl (para-tolyl) group at position 3 of the pyrazole ring. Its molecular formula is C₁₆H₁₄BrN₃, with an average molecular weight of 328.21 g/mol and a monoisotopic mass of 327.037 Da . The compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other biologically active pyrazole derivatives.

Properties

CAS No. |

618098-19-4 |

|---|---|

Molecular Formula |

C16H14BrN3 |

Molecular Weight |

328.21 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-(4-methylphenyl)pyrazol-3-amine |

InChI |

InChI=1S/C16H14BrN3/c1-11-2-4-12(5-3-11)15-10-16(18)20(19-15)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3 |

InChI Key |

GCDJKUDPSTYFAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromoacetophenone and 4-methylacetophenone.

Formation of Hydrazone: The ketones are reacted with hydrazine hydrate to form the corresponding hydrazones.

Cyclization: The hydrazones undergo cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole derivatives with modifications to the aryl substituents or their positions exhibit distinct physicochemical and biological properties. Key analogs include:

Key Observations :

- Substituent Position : Ortho-methyl (2-methylphenyl) introduces significant steric hindrance, reducing coplanarity between the pyrazole and phenyl rings (dihedral angle ~56°), which may limit π-π stacking in biological targets . Para-methyl (4-methylphenyl) retains planarity, favoring interactions like hydrogen bonding .

- Halogen Effects : Bromine’s polarizability enhances halogen bonding in crystal packing (e.g., C–H⋯Br interactions in ) and may improve target binding affinity compared to chloro or fluoro analogs .

Physicochemical Properties

- Spectral Data :

Crystallographic Insights

- Crystal Packing : Bromine substitution increases unit cell parameters (e.g., a = 8.072 Å vs. 7.976 Å for chloro analog) due to larger atomic radius . Both chloro and bromo derivatives form chains via C–H⋯N bonds and π-π interactions, stabilized by weak forces .

- Software : SHELXL () and ORTEP-3 () are widely used for structural determination, ensuring accuracy in comparing bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.